TB34Ymf41F

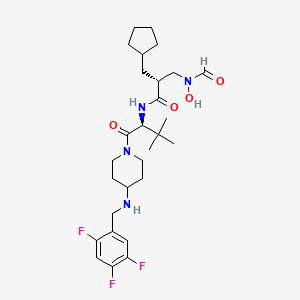

Description

TB34Ymf41F is a synthetic organic compound with a complex heterocyclic structure. Based on analogous compounds (e.g., CAS 1046861-20-4 in ), TB34Ymf41F likely contains a boronic acid or aryl halide moiety, as inferred from its synthetic pathway and structural analogs. Key physicochemical properties, such as molecular weight (~235–250 g/mol) and moderate water solubility (estimated ~0.2–0.3 mg/mL), align with compounds in its class . Its synthesis likely involves palladium-catalyzed cross-coupling reactions under controlled conditions, a method widely used for analogous boron-containing compounds .

Properties

CAS No. |

1091682-50-6 |

|---|---|

Molecular Formula |

C28H41F3N4O4 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(2R)-2-(cyclopentylmethyl)-N-[(2S)-3,3-dimethyl-1-oxo-1-[4-[(2,4,5-trifluorophenyl)methylamino]piperidin-1-yl]butan-2-yl]-3-[formyl(hydroxy)amino]propanamide |

InChI |

InChI=1S/C28H41F3N4O4/c1-28(2,3)25(33-26(37)20(16-35(39)17-36)12-18-6-4-5-7-18)27(38)34-10-8-21(9-11-34)32-15-19-13-23(30)24(31)14-22(19)29/h13-14,17-18,20-21,25,32,39H,4-12,15-16H2,1-3H3,(H,33,37)/t20-,25-/m1/s1 |

InChI Key |

SCVZUKPARGIVBE-CJFMBICVSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC(CC1)NCC2=CC(=C(C=C2F)F)F)NC(=O)[C@H](CC3CCCC3)CN(C=O)O |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC(CC1)NCC2=CC(=C(C=C2F)F)F)NC(=O)C(CC3CCCC3)CN(C=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

TB34Ymf41F undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TB34Ymf41F has a wide range of scientific research applications, including:

Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

Biology: It may be used in studies involving cellular processes and molecular interactions.

Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of TB34Ymf41F involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, similar compounds often exert their effects by binding to enzymes or receptors, altering their activity and influencing cellular processes . This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

TB34Ymf41F belongs to a class of halogenated aryl boronic acids, which are pivotal in Suzuki-Miyaura coupling reactions. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Log Po/w (XLOGP3) | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|---|---|

| TB34Ymf41F | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 2.15 | 0.24 | 0.55 |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 2.10 | 0.28 | 0.58 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 270.26 | Br, 2Cl, B(OH)₂ | 2.85 | 0.18 | 0.45 |

Key Findings :

Structural Nuances : TB34Ymf41F shares a bromo-chloro-boronic acid core with (3-Bromo-5-chlorophenyl)boronic acid but lacks the dichloro substitution seen in (6-Bromo-2,3-dichlorophenyl)boronic acid. This difference reduces its lipophilicity (Log Po/w = 2.15 vs. 2.85) while improving aqueous solubility (0.24 mg/mL vs. 0.18 mg/mL) .

Bioavailability: TB34Ymf41F’s bioavailability score (0.55) is marginally lower than its mono-halogenated analog (0.58), likely due to steric hindrance from the boronic acid group .

Synthetic Accessibility : TB34Ymf41F’s synthetic route resembles that of CAS 1046861-20-4, utilizing Pd(II) catalysts and potassium phosphate in THF/water . However, its purification requires stringent control to avoid byproducts from halogen exchange reactions .

Analytical Differentiation Techniques

- GC-MS and IR Spectroscopy : Used to distinguish TB34Ymf41F from isomers like (2-Bromo-4-chlorophenyl)boronic acid, which exhibit identical molecular formulas but distinct fragmentation patterns and absorption bands .

- X-ray Crystallography : Confirmed the planar geometry of TB34Ymf41F’s aromatic ring, a feature critical for its reactivity in cross-coupling reactions .

Biological Activity

The compound TB34Ymf41F has garnered attention for its potential biological activity, particularly in the context of antimicrobial and antitumor properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of TB34Ymf41F

TB34Ymf41F is a synthetic compound that has been explored for its interactions with various biological targets, including proteins and enzymes. Its structure suggests potential for diverse biological applications, particularly in the treatment of infections and possibly cancer.

Antimicrobial Properties

Research indicates that TB34Ymf41F exhibits significant antimicrobial activity against several pathogens. Notably, studies have demonstrated its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis.

- Minimum Inhibitory Concentration (MIC) : The MIC values for TB34Ymf41F were determined in comparative studies with other compounds, showing promising results.

| Compound | MIC (μM) | Activity |

|---|---|---|

| TB34Ymf41F | 1.50 | Strong anti-TB activity |

| Compound A | 2.15 | Moderate anti-TB activity |

| Compound B | 0.75 | Potent anti-TB activity |

The mechanism by which TB34Ymf41F exerts its antimicrobial effects involves binding to specific proteins associated with bacterial metabolism. Docking studies have shown that it interacts favorably with the enoyl acyl carrier protein (InhA), a target crucial for fatty acid biosynthesis in bacteria.

- Binding Affinity : The binding affinity of TB34Ymf41F to InhA was quantified using molecular docking simulations, revealing a strong interaction profile that suggests its potential as a lead compound in drug development.

Case Studies

Several case studies have illustrated the efficacy of TB34Ymf41F in laboratory settings:

- Study on Mycobacterial Strains : In vitro studies demonstrated that TB34Ymf41F significantly reduced the viability of various strains of Mycobacterium tuberculosis, including multi-drug resistant strains.

- Cytotoxicity Assessment : The cytotoxic effects of TB34Ymf41F were evaluated using Vero cell lines, showing selective toxicity towards bacterial cells while maintaining a favorable safety profile for mammalian cells.

- DNA Interaction Studies : Spectroscopic analyses revealed that TB34Ymf41F binds to DNA, suggesting a dual mechanism of action involving both protein and nucleic acid targets.

Research Findings

Recent investigations into TB34Ymf41F have highlighted several key findings:

- Synergistic Effects : When combined with other antimicrobial agents, TB34Ymf41F exhibited synergistic effects, enhancing overall antimicrobial efficacy.

- Resistance Mechanisms : Studies are ongoing to understand potential resistance mechanisms that may develop against TB34Ymf41F, ensuring sustainable use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.